molecular formula C12H16O2 B13494132 Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid

Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid

Cat. No.: B13494132
M. Wt: 192.25 g/mol
InChI Key: SCJHTMDSYKBKQL-UHFFFAOYSA-N
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Description

Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid is a complex organic compound with the molecular formula C12H16O2. It is characterized by a unique tricyclic structure, which makes it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes cyclization reactions to form the tricyclic core, followed by functionalization to introduce the carboxylic acid group. Common reagents used in these reactions include strong acids or bases, catalysts, and organic solvents .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity, which are essential for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice can significantly affect the outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular functions. The molecular targets and pathways involved can vary widely, making it a versatile compound for research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid apart is its specific combination of a tricyclic structure and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

tricyclo[4.3.1.13,8]undec-4-ene-4-carboxylic acid

InChI

InChI=1S/C12H16O2/c13-12(14)11-6-9-2-7-1-8(3-9)5-10(11)4-7/h6-10H,1-5H2,(H,13,14)

InChI Key

SCJHTMDSYKBKQL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C(=C3)C(=O)O

Origin of Product

United States

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